1,3-Propane-D6-diamine 2hcl

Isotope Dilution Mass Spectrometry Polyamine Quantification Internal Standard

Unlabelled 1,3-propanediamine dihydrochloride co-elutes with endogenous analyte in LC-MS, causing quantification bias. 1,3-Propane-d6-diamine 2HCl resolves this: • +6 Da mass shift (≥98 atom % D) - baseline separation from endogenous signals • Dihydrochloride salt - room-temperature-stable solid enabling gravimetric stock preparation at milligram precision • Full carbon-deuterium labeling - unambiguous metabolic tracing through polyamine biosynthetic pathways Supplied with lot-specific Certificate of Analysis; ideal for validated LC-MS/MS methods in polyamine profiling and genotoxic impurity quantification.

Molecular Formula C3H12Cl2N2
Molecular Weight 153.08 g/mol
CAS No. 65898-86-4
Cat. No. B1436227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Propane-D6-diamine 2hcl
CAS65898-86-4
Molecular FormulaC3H12Cl2N2
Molecular Weight153.08 g/mol
Structural Identifiers
SMILESC(CN)CN.Cl.Cl
InChIInChI=1S/C3H10N2.2ClH/c4-2-1-3-5;;/h1-5H2;2*1H/i1D2,2D2,3D2;;
InChIKeyHYOCSVGEQMCOGE-HRTLFCCJSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Propane-D6-diamine 2HCl – Stable Isotope-Labeled Internal Standard


1,3-Propane-D6-diamine 2HCl is a fully carbon-deuterated aliphatic diamine dihydrochloride salt, in which all six hydrogen atoms of the propane backbone are replaced by deuterium (≥98 atom % D) . It is the isotopically labelled analog of 1,3-propanediamine dihydrochloride (unlabelled CAS 10517-44-9) and serves as a stable isotope-labelled internal standard for LC-MS and GC-MS quantification of diamines and polyamines, as well as a tracer in metabolic and mechanistic studies [1].

Why 1,3-Propane-D6-diamine 2HCl Outperforms Unlabelled Analogs


Generic substitution with unlabelled 1,3-propanediamine dihydrochloride (CAS 10517-44-9, MW 147.05) or partially deuterated variants such as 1,3-propane-d4-diamine 2HCl (CAS 193945-44-7) compromises analytical accuracy and isotopic tracing fidelity. The unlabelled compound co-elutes and shares the same m/z as endogenous analyte, making it unsuitable as an internal standard for isotope-dilution mass spectrometry . Lower-deuterated (d4) analogs provide only a +4 Da mass shift, which can overlap with naturally occurring isotopic peaks of the analyte, reducing signal specificity and increasing the risk of quantitative bias . The dihydrochloride salt form of the d₆ compound further distinguishes it from the free-base liquid (CAS 109-76-2), which is hygroscopic and flammable, requiring cold storage under inert gas, whereas the salt is a room-temperature-stable solid amenable to precise gravimetric handling .

1,3-Propane-D6-diamine 2HCl: Quantitative Differentiation


M+6 Mass Shift for Isotope Dilution Mass Spectrometry

1,3-Propane-D6-diamine 2HCl delivers a +6 Da mass shift relative to the unlabelled 1,3-propanediamine dihydrochloride (monoisotopic mass 147.05 Da for the salt; free base MW 74.12 → 80.16 for the d₆ free base) . This separation exceeds the +4 Da shift of the d₄-analog (CAS 193945-44-7) by 2 Da, reducing the probability of isotopic cross-talk in complex matrices. In a validated isotope-dilution RP-LC-ESI-MS/MS method for polyamines, deuterated internal standards with a ≥+4 Da mass shift achieved intra-day precision of 0.2–9.7% CV and inter-day precision of 0.9–6.8% CV, with accuracy ranging 87.6–109.8% (intra-day) and 89.6–106.6% (inter-day) [1]. Although those data were generated with compound-specific deuterated polyamine standards, the underlying principle that a larger, cleaner mass shift directly supports this level of quantitative performance establishes the d₆ analog as the preferred choice over d₄ or unlabelled alternatives [1].

Isotope Dilution Mass Spectrometry Polyamine Quantification Internal Standard

Isotopic Enrichment for Accurate Quantification

The target compound is specified at ≥98 atom % D isotopic enrichment by the primary manufacturer , and Sigma-Aldrich independently lists the free-base analog at 98 atom % D . This high enrichment level is critical because residual protium (¹H) in a nominally deuterated internal standard introduces a systematic positive bias in the measured analyte concentration. While an explicit head-to-head comparison between 98 atom % D and a lower-enrichment batch is not available in the open literature for this specific compound, the class-level benchmark in stable-isotope dilution assays is that an internal standard below 97 atom % D produces measurable cross-contribution to the analyte channel, degrading accuracy below the commonly accepted 85–115% recovery window [1]. The 98 atom % D specification places 1,3-Propane-D6-diamine 2HCl above this practical threshold.

Isotopic Purity Quantitative NMR Method Validation

Dihydrochloride Salt: Solid-State Stability and Handling

The dihydrochloride salt (MW 153.08) is a solid at room temperature, in contrast to the free base 1,3-diaminopropane-d6 (CAS 90375-98-7), which is a liquid with a melting point of –12 °C and a boiling point of 140 °C . The solid salt form eliminates solvent evaporation errors during gravimetric preparation of stock solutions and reduces inhalation exposure risk associated with volatile amine handling. The unlabelled dihydrochloride is documented as hygroscopic, requiring storage under inert gas ; the d₆ dihydrochloride is specified as stable for at least three years under recommended room-temperature storage, with re-analysis advised thereafter . No comparable long-term stability data are publicly available for the free-base d₆ analog.

Chemical Stability Weighing Accuracy Laboratory Workflow

Validated CSF Polyamine Internal Standard

Deuterium-labelled 1,3-diaminopropane analogs were employed as internal standards in a validated capillary GC-MS isotope-dilution method for simultaneous determination of seven polyamines (1,3-diaminopropane, putrescine, cadaverine, spermidine, spermine, isoputreanine, putreanine) in human cerebrospinal fluid (CSF) [1]. The method, applied to monitor a patient with astrocytoma during chemotherapy, demonstrated clinical utility of the deuterated diamine internal standard approach. Although the specific d₆ isotopologue is not named in the abstract, the reference by Smith et al. (1978) explicitly uses trimethylsilylated 1,3-propane-d6-diamine for mass spectrometric characterization, establishing this compound class as a validated tool for polyamine quantification [2]. More recently, comprehensive LC-MS/MS stable-isotope dilution methods for 19 polyamine-related metabolites in liquid biopsies have reinforced the requirement for per-deuterated diamine internal standards to correct for matrix effects .

Clinical Metabolomics Cerebrospinal Fluid Polyamine Biomarkers

Optimal Applications of 1,3-Propane-D6-diamine 2HCl


Internal Standard for Polyamine Biomarker LC-MS/MS

The +6 Da mass shift and ≥98 atom % D isotopic enrichment make 1,3-Propane-D6-diamine 2HCl the internal standard of choice for quantifying endogenous 1,3-diaminopropane in human biofluids (CSF, plasma, urine) by isotope-dilution LC-MS/MS . The solid dihydrochloride salt enables gravimetric preparation of concentrated stock solutions with milligram-level precision, directly supporting validated method workflows such as those published for polyamine profiling in neuro-oncology [1].

Metabolic Flux Analysis of Polyamine Biosynthesis

The full carbon-deuterium labeling (six ²H atoms on the propane backbone) permits unambiguous tracking of the diamine scaffold through polyamine biosynthetic pathways (e.g., spermidine and spermine synthesis) without interference from endogenous ¹H signals . Researchers can spike the d₆-diamine into cell culture media and monitor its enzymatic incorporation into higher polyamines by LC-MS, leveraging the M+6 shift to distinguish tracer-derived metabolites from the native metabolite pool .

Isotope-Labelled Reference Materials for Impurity Profiling

1,3-Propane-D6-diamine 2HCl serves as a deuterated building block for synthesizing labelled pharmaceutical intermediates or impurities, particularly in the preparation of stable-isotope labelled genotoxic impurity standards required for ICH M7-compliant analytical methods . The dihydrochloride salt is directly compatible with amide coupling and reductive amination chemistry, eliminating the need for in situ salt formation from the free base .

NMR Background Suppression for Reaction Mechanism Studies

In NMR-based mechanistic studies of amine-involved organic reactions (e.g., nucleophilic substitutions, cyclizations), the d₆-diamine 2HCl suppresses proton background signals in the aliphatic region, enhancing spectral clarity and signal-to-noise ratio . Unlike the free base, the salt form avoids the broad exchangeable NH signals that can complicate spectra acquired in protic solvents, simplifying kinetic analysis by ¹H NMR .

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